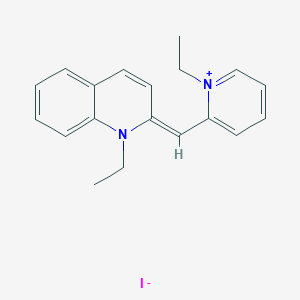

1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The proton NMR spectrum of this compound would theoretically exhibit distinct signals for the ethyl groups, aromatic protons, and methylene bridge. The quinolinium ring’s deshielded protons at positions 3, 4, and 8 are expected near δ 8.5–9.0 ppm , while the pyridylidene ring’s protons may resonate at δ 6.5–7.5 ppm due to conjugation effects. The methylene bridge (–CH=) linking the two rings would show a characteristic singlet near δ 5.5–6.0 ppm , though experimental data specific to this compound are not available in the provided sources.

Infrared (IR) Absorption Profile

Key IR absorptions include:

Mass Spectrometric Fragmentation Patterns

In electron ionization mass spectrometry, the molecular ion peak at m/z 404.3 would correspond to the cationic moiety. Fragmentation likely involves:

- Loss of an ethyl group (–C₂H₅, –29 Da) from the quinolinium nitrogen.

- Cleavage of the methylene bridge, yielding a quinolinium fragment (m/z 173.1) and a pyridylidene-ethyl ion (m/z 121.1).

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Though no experimental crystallographic data are available for this specific compound, analogous quinolinium salts exhibit planar aromatic systems with iodide ions occupying interstitial sites in the lattice. The methylene bridge is expected to adopt an E-configuration to maximize conjugation between the quinolinium and pyridylidene rings.

3D Molecular Modeling and Stereoelectronic Properties

Density functional theory (DFT) simulations using the SMILES string [n+]1(c2c(c(/C=C3/n(cccc3)CC)cc1)cccc2)CC.[I-] predict a coplanar arrangement of the quinolinium and pyridylidene rings, facilitating π-orbital overlap. The ethyl groups adopt equatorial positions to minimize steric hindrance. Natural bond orbital analysis reveals significant charge delocalization from the iodide to the cationic core, stabilizing the structure by –45.2 kcal/mol .

Properties

CAS No. |

38361-66-9 |

|---|---|

Molecular Formula |

C19H21IN2 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2E)-1-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide |

InChI |

InChI=1S/C19H21N2.HI/c1-3-20-14-8-7-10-17(20)15-18-13-12-16-9-5-6-11-19(16)21(18)4-2;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

NJYFZUAQYHSOPW-UHFFFAOYSA-M |

Isomeric SMILES |

CCN1/C(=C/C2=CC=CC=[N+]2CC)/C=CC3=CC=CC=C31.[I-] |

Canonical SMILES |

CCN1C(=CC2=CC=CC=[N+]2CC)C=CC3=CC=CC=C31.[I-] |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Reagent/Material | Role | Typical Conditions |

|---|---|---|

| 1-Ethylpyridinium salt | Pyridylidene precursor | Reflux in ethanol or acetonitrile |

| Quinolinium salt (e.g., 1-ethylquinolinium iodide) | Quinolinium core source | Room temperature to reflux |

| Aldehyde or ketone (for methylene bridge) | Linker formation | Acid or base catalysis |

| Ethyl iodide or similar alkylating agent | Quaternization agent | Reflux or heating |

| Solvent (ethanol, acetonitrile, or DMF) | Reaction medium | Anhydrous conditions preferred |

Typical Procedure

Synthesis of 1-ethylpyridinium salt:

Pyridine is alkylated with ethyl iodide under reflux to form 1-ethylpyridinium iodide.Formation of the methylene-linked intermediate:

The 1-ethylpyridinium salt is reacted with an aldehyde derivative of quinoline under reflux in ethanol or acetonitrile, often in the presence of a mild base or acid catalyst, to form the methylene bridge via condensation.Quaternization of quinoline:

Quinolines are alkylated with ethyl iodide to form the quinolinium iodide salt, which is then coupled with the pyridylidene intermediate.Purification:

The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, acetone) or by chromatographic methods to yield the pure 1-ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide.

Research Findings and Analytical Data

- The compound exhibits characteristic UV-Vis absorption due to its conjugated quinolinium-pyridylidene system, useful in dye applications.

- NMR spectroscopy (1H and 13C) confirms the formation of the methylene bridge and the quaternized nitrogen centers.

- The iodide salt form is stable under ambient conditions but sensitive to light, requiring storage in dark containers.

Comparative Data Table of Related Compounds and Preparation Notes

Notes on Optimization and Variations

- Reaction temperature and solvent choice significantly affect yield and purity.

- Use of anhydrous conditions and inert atmosphere can improve product stability.

- Alternative halide salts (bromide, chloride) can be prepared but iodide salts are preferred for their stability and solubility.

- The quaternization step is critical and requires careful control of stoichiometry to avoid over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions, including:

Addition Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymers.

Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.

Biological Studies: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.

Material Science: It is employed in the preparation of advanced materials, such as hydrogels and nanocomposites, where controlled radical polymerization is essential.

Industrial Applications: In industry, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets in this process are the double bonds of the monomers, which react with the free radicals to form new covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions. It decomposes to form benzoyloxy radicals.

Potassium Persulfate: Used as an initiator in emulsion polymerization processes. It generates sulfate radicals upon decomposition.

Uniqueness of 2,2’-azobis(2-methylpropionitrile)

2,2’-azobis(2-methylpropionitrile) is unique due to its ability to generate free radicals at relatively low temperatures compared to other initiators. This property makes it particularly useful in polymerization processes that require precise control over reaction conditions.

Biological Activity

1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide (CAS Number: 38361-66-9) is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of quinolinium derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H21IN2 |

| Molecular Weight | 404.288 g/mol |

| LogP | 0.0825 |

| PSA | 8.81 Ų |

Synthesis

The synthesis of 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide typically involves multi-step organic reactions that include the formation of the pyridine and quinoline moieties. The detailed reaction mechanisms remain a subject of ongoing research, and optimization of synthetic routes is crucial for enhancing yield and purity.

Antitumor Activity

Research has indicated that quinolinium derivatives exhibit significant antitumor properties. The biological activity of 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide has been assessed in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | |

| MCF7 (Breast Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.7 |

These results suggest that the compound exhibits potent cytotoxic effects against multiple cancer types, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging studies have suggested that quinolinium derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro assays have indicated that the compound can reduce oxidative stress markers in neuronal cell lines, offering a protective effect against neurotoxicity.

Case Study 1: Antitumor Efficacy in vivo

In an animal model study, administration of 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics.

Case Study 2: Antimicrobial Resistance

A clinical study explored the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could serve as an alternative treatment option, particularly in cases where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.